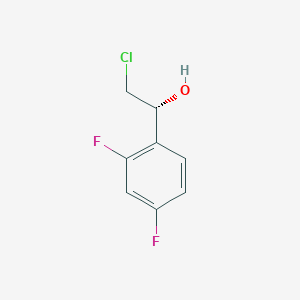
(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-chloro-1-(2,4-difluorophenyl)ethan-1-ol: is an organic compound characterized by the presence of a chloro group, two fluorine atoms, and a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-chloro-1-(2,4-difluorophenyl)ethan-1-ol typically involves the reaction of 2,4-difluorobenzene with chloroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions often include controlled temperature and pressure to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of (1R)-2-chloro-1-(2,4-difluorophenyl)ethan-1-ol may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R)-2-chloro-1-(2,4-difluorophenyl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The chloro group in (1R)-2-chloro-1-(2,4-difluorophenyl)ethan-1-ol can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydroxide or potassium tert-butoxide are commonly employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted ethan-1-ol derivatives.
Scientific Research Applications
Chemistry: (1R)-2-chloro-1-(2,4-difluorophenyl)ethan-1-ol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, especially in targeting specific enzymes or receptors.
Industry: In the industrial sector, (1R)-2-chloro-1-(2,4-difluorophenyl)ethan-1-ol is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (1R)-2-chloro-1-(2,4-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorine groups contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by forming hydrogen bonds, van der Waals interactions, and other non-covalent interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
- (1R)-2-chloro-1-(3,4-difluorophenyl)ethan-1-ol
- (1R)-2-chloro-1-(2,5-difluorophenyl)ethan-1-ol
- (1R)-2-chloro-1-(2,6-difluorophenyl)ethan-1-ol
Comparison: While these similar compounds share the basic structure of (1R)-2-chloro-1-(2,4-difluorophenyl)ethan-1-ol, the position of the fluorine atoms on the phenyl ring can significantly influence their chemical properties and reactivity For instance, the electronic effects and steric hindrance caused by different fluorine positions can affect the compound’s ability to participate in specific reactions or interact with biological targets
Properties
Molecular Formula |
C8H7ClF2O |
|---|---|
Molecular Weight |
192.59 g/mol |
IUPAC Name |
(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m0/s1 |
InChI Key |
LUDHEANGPFVUIE-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@H](CCl)O |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















